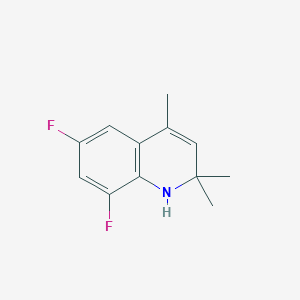
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline
Overview
Description
“6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline” is a chemical compound with the molecular formula C12H13F2N . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with two fluorine atoms at the 6th and 8th positions and three methyl groups at the 2nd and 4th positions .Scientific Research Applications
Antibacterial Activity
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline and its analogs have shown significant applications in the realm of antibacterial activity. The synthesis of various 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has demonstrated strong antibacterial potency. For instance, some analogs like 1-cyclopropyl-7-[3-[(ethylamino)-methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (PD 117558) displayed broad spectrum activity both in vitro and in vivo, compared to relevant standards. Quantitative structure-activity relationships (QSAR) have been used to determine the antibacterial potency of these compounds, revealing a strong dependence on specific structural features like STERIMOL length, width, and the level of unsaturation of the N1 substituent (Domagala et al., 1988). Similarly, other studies have synthesized and evaluated various 6,8-difluoro quinolone derivatives for their antibacterial and antifungal activities, with some compounds showing promising antimicrobial activities (Srinivasan et al., 2010).
Synthetic Methodology
The compound has been utilized as a core structure in the synthesis of various other chemically significant compounds. Notably, a new and efficient synthesis route was developed for an important intermediate used in the synthesis of quinolone antibacterials, demonstrating its utility in complex synthetic pathways. This synthesis process involved selective displacement, hydrolysis, decarboxylation, reduction, condensation, and cyclization steps, illustrating the compound's versatility in chemical synthesis (Parikh et al., 1988). Moreover, the compound's structure has been modified to create new derivatives, such as ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate, showcasing its adaptability in the synthesis of potentially valuable compounds (Cheng De-jun, 2004).
Structural Studies
Structural analysis of this compound derivatives has revealed significant insights into their molecular geometry and interactions. For example, in the structure of fleroxacin hydrochloride hydrate, the quinoline and its substituents, except for the fluoroethyl group, are coplanar, while the piperazinium moiety exists in a chair form. The presence of pi-pi-stacking interactions between the quinoline rings and intra- and intermolecular hydrogen bonds in the crystal structure has been observed, indicating the compound's potential in forming stable and intricate molecular assemblies (Zheng et al., 2002).
Biochemical Analysis
Biochemical Properties
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s function . Additionally, this compound can form complexes with biomolecules, further modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses. In some cases, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves interactions with specific amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. The compound’s presence can lead to changes in metabolite levels, affecting the balance of metabolic processes. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to altered energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution in the cytoplasm or nucleus can affect its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the mitochondria, for example, can influence mitochondrial function and energy production. Similarly, localization in the nucleus can affect gene expression and cellular responses .
Properties
IUPAC Name |
6,8-difluoro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLLYIALIGRLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2F)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


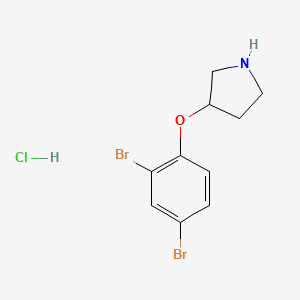
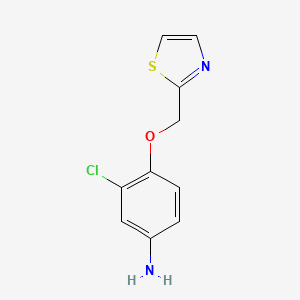

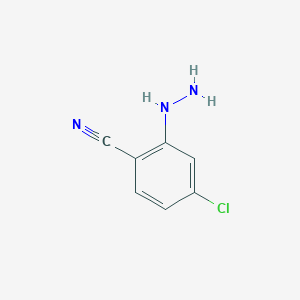
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
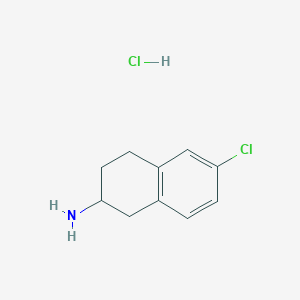
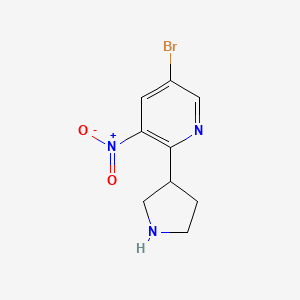

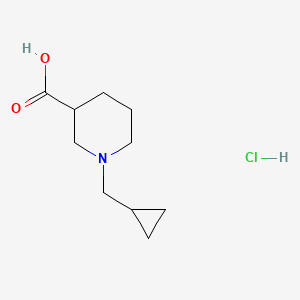

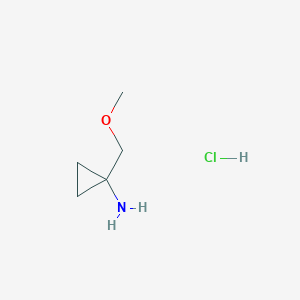
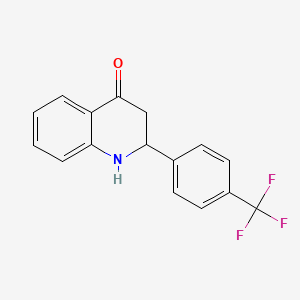
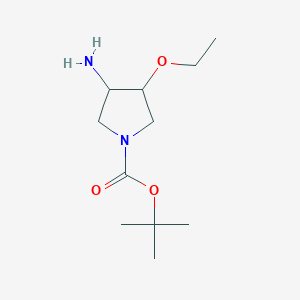
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)
